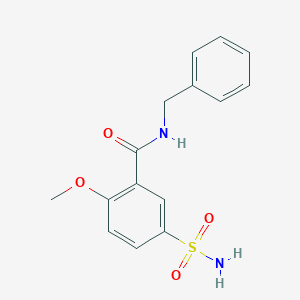![molecular formula C19H21NO2S B374826 7-[3-(dimethylamino)propoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374826.png)
7-[3-(dimethylamino)propoxy]dibenzo[b,f]thiepin-10(11H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one is an organic compound with a complex structure that includes a benzothiepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one typically involves multiple steps. One common method starts with the preparation of the benzothiepin core, followed by the introduction of the dimethylamino propoxy group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran. The final step usually involves purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, often using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated benzothiepin ring .
Aplicaciones Científicas De Investigación
2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(dimethylamino)propoxy)dibenzo[b,e]thiepin-11(6H)-one hydrochloride: Similar structure but with different substituents.
2,3-dihydro-1-benzothiepin-5(4H)-one: Lacks the dimethylamino propoxy group, leading to different chemical properties.
Uniqueness
2-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C19H21NO2S |
|---|---|
Peso molecular |
327.4g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C19H21NO2S/c1-20(2)10-5-11-22-15-8-9-16-17(21)12-14-6-3-4-7-18(14)23-19(16)13-15/h3-4,6-9,13H,5,10-12H2,1-2H3 |
Clave InChI |
MAHKVBMKHZEFGR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=CC2=C(C=C1)C(=O)CC3=CC=CC=C3S2 |
SMILES canónico |
CN(C)CCCOC1=CC2=C(C=C1)C(=O)CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374746.png)
![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374747.png)
![N-[3-(2-chloro-3-fluoro-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374749.png)
![2-[4-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether](/img/structure/B374750.png)
![methyl 11-(1-methyl-4-piperidinyl)-11H-dibenzo[b,e][1,4]oxathiepin-2-yl ether](/img/structure/B374752.png)
![4-(2-chloro-11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-1-methylpiperidine](/img/structure/B374753.png)
![2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl 2-(4-methyl-1-piperazinyl)ethyl ether](/img/structure/B374755.png)
![2-[4-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl sulfide](/img/structure/B374756.png)
![8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl 2-(4-methyl-1-piperazinyl)ethyl ether](/img/structure/B374757.png)
![2-[4-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374759.png)
![2-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methyl sulfide](/img/structure/B374760.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-cyclopentylamine](/img/structure/B374762.png)


